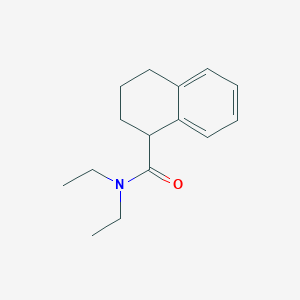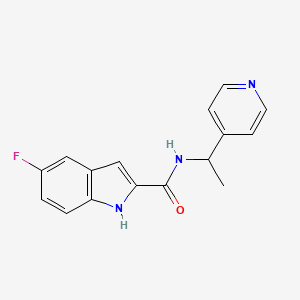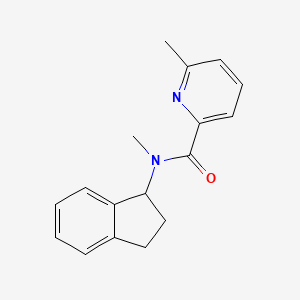![molecular formula C17H23NO B7494041 Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is a psychoactive substance that is chemically classified as a synthetic cannabinoid. It is also known as CP-47,497 and is a potent agonist of the cannabinoid receptors. This compound was first synthesized in the early 1990s by Pfizer, Inc. as part of a research program aimed at developing new drugs for the treatment of pain, inflammation, and other medical conditions. Since then, it has been extensively studied for its pharmacological properties and potential therapeutic applications.
作用机制
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone exerts its effects by binding to and activating the cannabinoid receptors in the brain and other tissues. The cannabinoid receptors are part of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes, including pain sensation, inflammation, mood, appetite, and memory.
Biochemical and Physiological Effects:
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-convulsant effects in models of epilepsy. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of psychiatric disorders.
实验室实验的优点和局限性
One advantage of using Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is that it is a synthetic cannabinoid, which means that its effects may not accurately reflect the effects of natural cannabinoids found in the body.
未来方向
There are a number of potential future directions for research on Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in animal models. Additionally, further research is needed to fully understand the mechanisms underlying its analgesic, anti-inflammatory, and anti-convulsant effects, as well as its potential use in the treatment of psychiatric disorders. Finally, studies are needed to determine the long-term safety and efficacy of this compound, as well as its potential for abuse and dependence.
合成方法
The synthesis of Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone involves several steps, including the reaction of 4-methylbenzaldehyde with cyclopentanone in the presence of a catalyst to form 4-methylcyclopent-2-enone. This intermediate is then reacted with 1-(2-chlorophenyl)-2-(4-chlorophenyl)ethanone in the presence of a base to form the final product. The synthesis process is complex and requires specialized equipment and expertise.
科学研究应用
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects in animal models. Additionally, it has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders.
属性
IUPAC Name |
cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13-8-10-14(11-9-13)16-7-4-12-18(16)17(19)15-5-2-3-6-15/h8-11,15-16H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRWDUHNJVCAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)





![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
